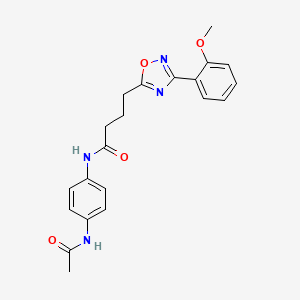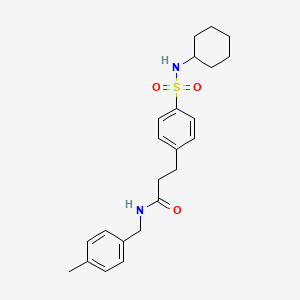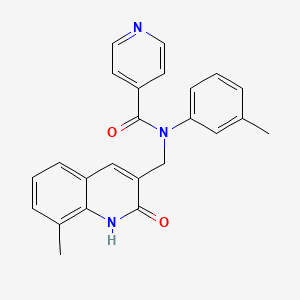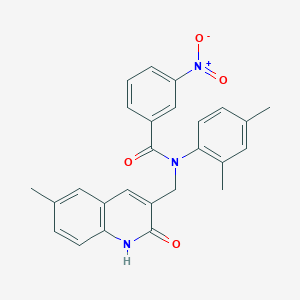
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as AMN082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of selective metabotropic glutamate receptor 7 (mGluR7) agonists, which are known to modulate synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
AMN082 is a selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it binds specifically to the this compound receptor in the CNS. This receptor is primarily found on presynaptic neurons and is involved in modulating the release of neurotransmitters, such as glutamate and GABA. By activating the this compound receptor, AMN082 can reduce the release of glutamate and increase the release of GABA, which can lead to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission.
Biochemical and Physiological Effects:
AMN082 has been shown to have a number of biochemical and physiological effects in the CNS. It can modulate synaptic plasticity, which is important for learning and memory. It can also reduce the release of glutamate, which is a key neurotransmitter involved in excitatory synaptic transmission. Additionally, AMN082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using AMN082 in lab experiments is that it is a highly selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it can be used to specifically target this receptor in the CNS. Additionally, AMN082 has been shown to have a number of beneficial effects in animal models of neurological disorders, which makes it a promising candidate for further research. However, one limitation of using AMN082 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
未来方向
There are a number of future directions for research on AMN082. One area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Another area of research could be to further elucidate its mechanism of action in the CNS, which could lead to the development of more effective drugs for neurological disorders. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying AMN082, which could make it more accessible for lab experiments.
合成方法
The synthesis of AMN082 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-acetamidophenol, 2-methoxybenzoyl chloride, and 4-bromo-1-butanol. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, followed by the attachment of a butanamide group to the ring. The final product is purified using various chromatographic techniques to obtain a highly pure form of AMN082.
科学研究应用
AMN082 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate synaptic transmission and plasticity in the CNS, which are important processes involved in learning and memory. AMN082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
属性
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-15-10-12-16(13-11-15)23-19(27)8-5-9-20-24-21(25-29-20)17-6-3-4-7-18(17)28-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXKQCCZXUXZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)


